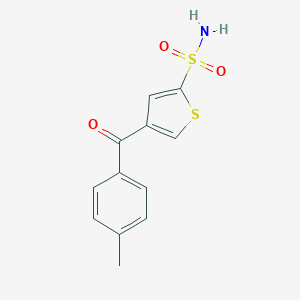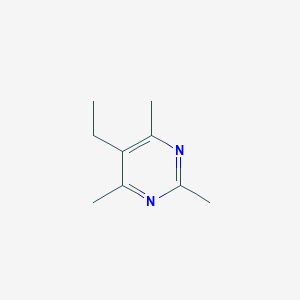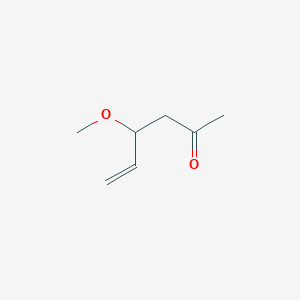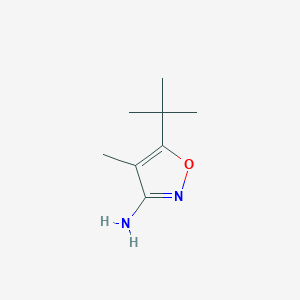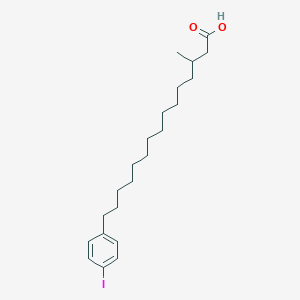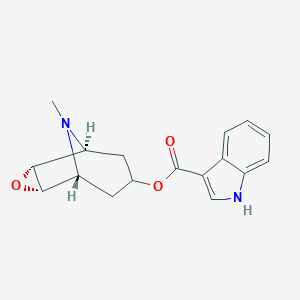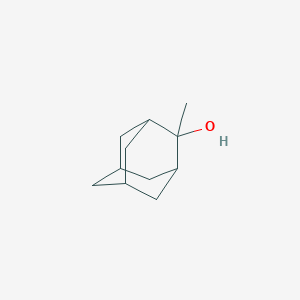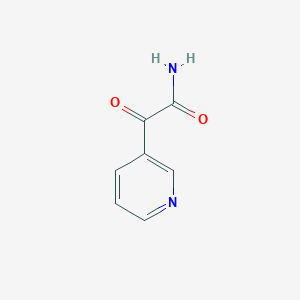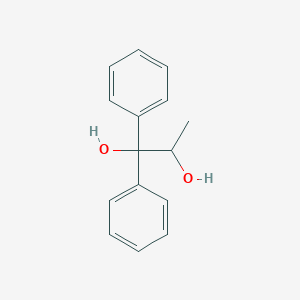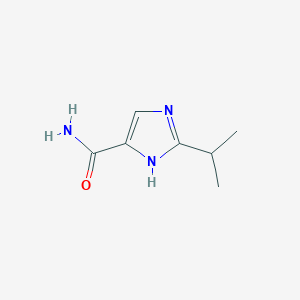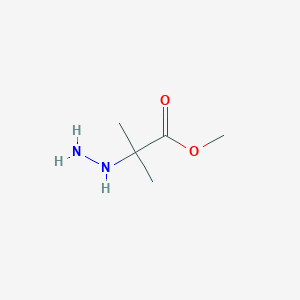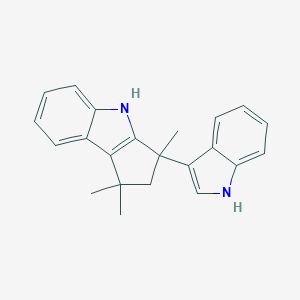
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole, commonly known as AM630, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and is responsible for the anti-inflammatory and immunomodulatory effects of cannabinoids.
Mécanisme D'action
AM630 acts as a competitive antagonist of the CB2 receptor, which is responsible for the anti-inflammatory and immunomodulatory effects of cannabinoids. By blocking the CB2 receptor, AM630 can inhibit the activity of immune cells and reduce inflammation in various tissues. AM630 has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Effets Biochimiques Et Physiologiques
AM630 has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation in the brain, liver, and other tissues, as well as inhibit tumor growth in various cancer models. AM630 has also been shown to have analgesic effects in various pain models, including neuropathic pain and inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
AM630 has several advantages as a research tool. It is a potent and selective antagonist of the CB2 receptor, which allows for the specific inhibition of immune cell activity and inflammation. AM630 is also relatively stable and can be easily synthesized in large quantities. However, AM630 has some limitations as a research tool. It has some affinity for the CB1 receptor, which can lead to off-target effects in some experiments. Additionally, the effects of AM630 can vary depending on the experimental model and the dose used.
Orientations Futures
There are several potential future directions for research on AM630. One area of interest is the development of more potent and selective CB2 receptor antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the role of the CB2 receptor in various disease states and the potential therapeutic applications of CB2 receptor antagonists. Finally, the development of novel drug delivery systems for AM630 and other cannabinoids could improve their efficacy and reduce potential side effects.
Méthodes De Synthèse
AM630 can be synthesized through a multi-step process starting from 3-methylindole. The synthesis involves several chemical reactions, including alkylation, cyclization, and hydrogenation. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
Applications De Recherche Scientifique
AM630 has been extensively studied in preclinical research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. AM630 has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
120551-57-7 |
|---|---|
Nom du produit |
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole |
Formule moléculaire |
C22H22N2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-1,1,3-trimethyl-2,4-dihydrocyclopenta[b]indole |
InChI |
InChI=1S/C22H22N2/c1-21(2)13-22(3,16-12-23-17-10-6-4-8-14(16)17)20-19(21)15-9-5-7-11-18(15)24-20/h4-12,23-24H,13H2,1-3H3 |
Clé InChI |
ZYVXSIBDWSNRFA-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C1C3=CC=CC=C3N2)(C)C4=CNC5=CC=CC=C54)C |
SMILES canonique |
CC1(CC(C2=C1C3=CC=CC=C3N2)(C)C4=CNC5=CC=CC=C54)C |
Synonymes |
1,1,3-TITI 1,1,3-trimethyl-3-(3'-indolyl)-1,2,3,4-tetrahydrocyclopent(b)indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



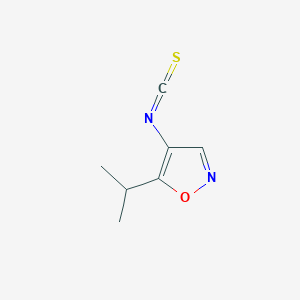

![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
